molecular formula C15H17ClNO3P B5816665 3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline

Cat. No.: B5816665
M. Wt: 325.72 g/mol
InChI Key: OVTYARLOVKBEDD-UHFFFAOYSA-N
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Description

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline is a complex organic compound characterized by the presence of a chloro group, a methoxyphenoxy group, and a methylphosphoryl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 3-chloro-2-methylaniline with 4-methoxyphenol in the presence of a phosphorylating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions, typically at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives.

Scientific Research Applications

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features.

    2-methoxyphenyl isocyanate: Known for its chemoselective properties and use as a protecting group.

    4-chloro-3-methylphenol: An analytical standard with a similar aromatic structure.

Uniqueness

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline is unique due to the presence of both a methoxyphenoxy group and a methylphosphoryl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where these functional groups play a critical role.

Properties

IUPAC Name

3-chloro-N-[(4-methoxyphenoxy)-methylphosphoryl]-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClNO3P/c1-11-14(16)5-4-6-15(11)17-21(3,18)20-13-9-7-12(19-2)8-10-13/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTYARLOVKBEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NP(=O)(C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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